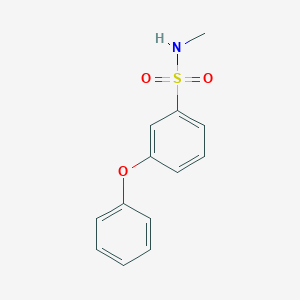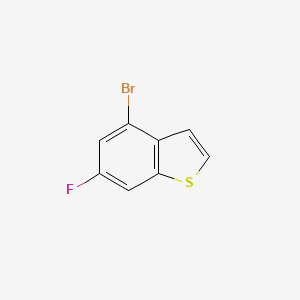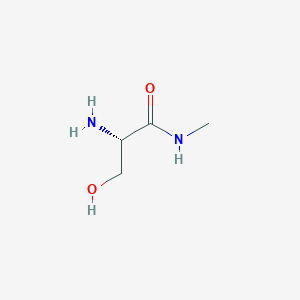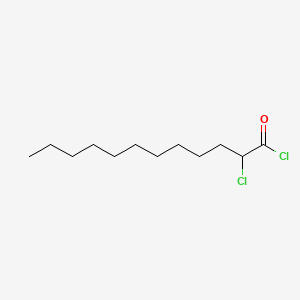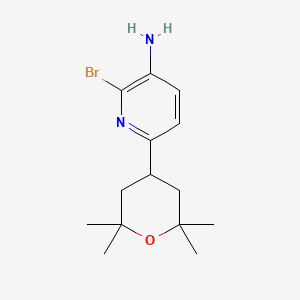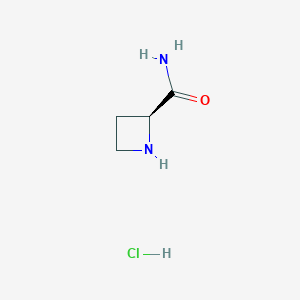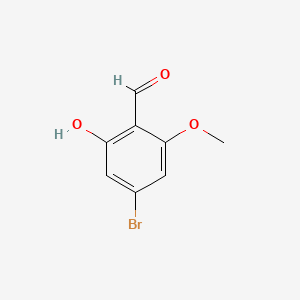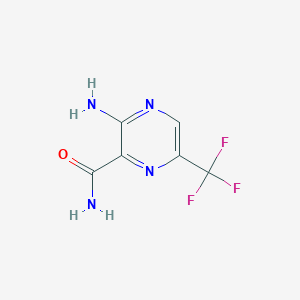
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the aniline structure.
Fluorination: Incorporation of the fluorine atom at the 2-position of the aniline ring.
Trifluoromethylation: Addition of the trifluoromethyl group to the nitrogen atom.
These reactions often require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated compounds, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and biological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological and toxicological profiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of a fluorine atom.
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Another isomer with different substitution patterns.
Uniqueness
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline stands out due to its unique combination of cyclopropyl, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H9F4N |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F4N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2 |
InChI-Schlüssel |
NOWRMENVZYQCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(C2=CC=CC=C2F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




